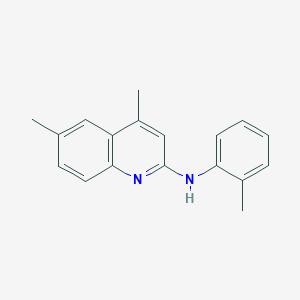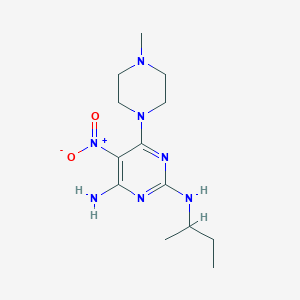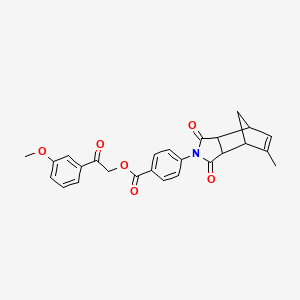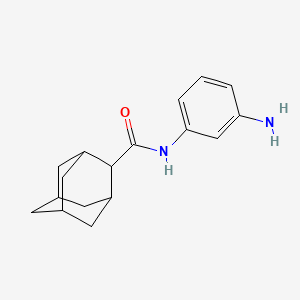
4,6-dimethyl-N-(2-methylphenyl)quinolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-dimethyl-N-(2-methylphenyl)quinolin-2-amine is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-N-(2-methylphenyl)quinolin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with aldehydes or ketones under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts, such as palladium or copper, can enhance the reaction efficiency and selectivity. Additionally, solvent selection and purification techniques play crucial roles in optimizing the overall production process.
化学反応の分析
Types of Reactions
4,6-dimethyl-N-(2-methylphenyl)quinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4,6-dimethyl-N-(2-methylphenyl)quinolin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Quinoline derivatives are known for their therapeutic properties, including antimalarial, anticancer, and anti-inflammatory activities. This compound may be explored for similar medicinal applications.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4,6-dimethyl-N-(2-methylphenyl)quinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core structure and exhibit comparable biological activities.
Quinazolines: Another class of nitrogen-containing heterocycles with diverse pharmacological properties.
Uniqueness
4,6-dimethyl-N-(2-methylphenyl)quinolin-2-amine is unique due to its specific substitution pattern on the quinoline ring, which may confer distinct chemical and biological properties compared to other quinoline derivatives. This uniqueness makes it a valuable compound for further exploration in various scientific and industrial applications.
特性
分子式 |
C18H18N2 |
|---|---|
分子量 |
262.3 g/mol |
IUPAC名 |
4,6-dimethyl-N-(2-methylphenyl)quinolin-2-amine |
InChI |
InChI=1S/C18H18N2/c1-12-8-9-17-15(10-12)14(3)11-18(20-17)19-16-7-5-4-6-13(16)2/h4-11H,1-3H3,(H,19,20) |
InChIキー |
YWCHOVSYFUGLSC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C)NC3=CC=CC=C3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-3-(piperidin-1-ylsulfonyl)-N-[3-(propan-2-yloxy)propyl]benzamide](/img/structure/B12468100.png)

![2,2'-[(methylimino)dipropane-3,1-diyl]bis[5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione]](/img/structure/B12468114.png)
![3,3'-hexane-1,6-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one]](/img/structure/B12468119.png)

![4-[(2Z)-2-(3-oxonaphtho[1,2-b]thiophen-2(3H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B12468126.png)


![2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-nitroisoindole-1,3-dione](/img/structure/B12468134.png)

![2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate](/img/structure/B12468151.png)


![N-(4-methylphenyl)-4-{6-[(4-methylphenyl)amino]-7-oxo-7H-benzo[e]perimidin-2-yl}benzenesulfonamide](/img/structure/B12468178.png)
